molecular formula C13H22N4 B2812797 rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans CAS No. 1969288-75-2

rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans

Cat. No.: B2812797
CAS No.: 1969288-75-2
M. Wt: 234.347
InChI Key: ZOZIDWDWOURKED-MFKMUULPSA-N
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Description

This compound is a racemic mixture with a trans configuration at the 2R and 3S stereocenters. Its structure features a piperidine core substituted with a cyclopropyl group at position 1, a 1-methylimidazole moiety at position 2, and a methanamine group at position 3. The cyclopropyl group likely enhances metabolic stability and conformational rigidity, while the imidazole ring may participate in hydrogen bonding or π-π interactions, making it relevant for drug discovery .

Properties

IUPAC Name

[(2S,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-16-9-15-8-12(16)13-10(7-14)3-2-6-17(13)11-4-5-11/h8-11,13H,2-7,14H2,1H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIDWDWOURKED-MFKMUULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2C(CCCN2C3CC3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2[C@H](CCCN2C3CC3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Imidazole Moiety: This can be done through nucleophilic substitution reactions where the imidazole ring is introduced onto the piperidine scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to interact with metal ions and enzyme active sites, potentially inhibiting or modulating their activity. The piperidine ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name (CAS or Reference) Key Structural Differences Molecular Formula (Inferred) Molecular Weight (g/mol) Potential Applications
Target Compound (Not explicitly listed in evidence) Cyclopropyl at position 1; 1-methylimidazole at position 2 C₁₃H₂₁N₄ (estimated) ~233.34 Likely CNS or antimicrobial agent (based on imidazole pharmacology)
rac-[(2R,3S)-1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine (SY207849, CAS 1909294-83-2) Methyl instead of cyclopropyl at position 1 C₁₂H₂₁N₄ 221.32 Reduced steric bulk may lower metabolic stability compared to cyclopropyl analog
rac-[(2R,3S)-1-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine (SY214135, CAS 1909294-68-3) Pyrazole instead of imidazole at position 2 C₁₃H₂₁N₅ (estimated) ~247.35 Pyrazole’s reduced basicity vs. imidazole may alter target binding
rac-(5R,6S)-5-(Aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one (AR01BVCS, CAS 2031242-78-9) Piperidin-2-one (lactam) instead of piperidine; imidazole at position 6 C₁₃H₂₀N₄O 248.32 Ketone introduces polarity; potential for improved solubility
rac-(2R,3R)-1-Cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid (3D-JBD28876) Carboxylic acid and ketone substituents C₁₄H₂₀N₃O₃ (estimated) ~278.33 Discontinued; carboxylic acid may limit blood-brain barrier penetration

Key Findings from Structural Analysis

Cyclopropyl vs. Methyl Substituents :

  • The cyclopropyl group in the target compound likely improves metabolic stability compared to the methyl analog (SY207849), as cyclopropane’s ring strain reduces susceptibility to oxidative degradation .
  • However, methyl-substituted analogs may exhibit faster synthesis due to simpler steric profiles .

Imidazole vs. Pyrazole Heterocycles :

  • Imidazole (pKa ~6.9) is more basic than pyrazole (pKa ~2.5), which could enhance target binding in acidic microenvironments (e.g., enzyme active sites) .
  • Pyrazole-containing analogs (e.g., SY214135) may exhibit altered pharmacokinetics due to reduced hydrogen-bonding capacity.

Carboxylic acid derivatives (e.g., 3D-JBD28876) are typically discontinued early in drug development due to poor bioavailability .

Research Implications

  • Drug Design : The target compound’s imidazole and cyclopropyl groups make it a candidate for optimizing CNS-targeted molecules, balancing rigidity and binding affinity.
  • Synthetic Challenges: Stereochemical complexity in trans isomers (2R,3S) requires advanced chiral resolution techniques, as noted in SHELX-based crystallographic refinements .

Biological Activity

The compound rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans, is a synthetic organic molecule with potential pharmacological applications. It features a complex structure that includes a cyclopropyl group, an imidazole moiety, and a piperidine ring. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H17N3
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 2080399-33-1

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The imidazole group is known for its role in enzyme inhibition and receptor binding, while the piperidine ring contributes to the compound's overall pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have demonstrated that structurally related compounds can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer’s disease .

Case Studies and Experimental Findings

A study conducted on similar piperidine derivatives highlighted their potential as acetylcholinesterase inhibitors. The most active compounds in that study had IC50 values ranging from 0.63 µM to 6.28 µM .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine and related compounds:

Compound NameCAS NumberIC50 (µM)Biological Activity
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine2080399-33-1TBDAChE inhibition
Compound A2248399-63-30.63Strong AChE inhibitor
Compound B33776-88-46.28Moderate antibacterial activity

Pharmacological Potential

Given its structural characteristics and preliminary findings regarding its biological activities, rac-[...]-methanamine is a promising candidate for further pharmacological studies. Its potential applications include:

  • Development of new antibacterial agents.
  • Therapeutic strategies targeting neurodegenerative diseases through AChE inhibition.

Q & A

Q. What are the primary synthetic routes for rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans, and what reaction conditions are critical for stereochemical control?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a piperidine precursor followed by functionalization of the imidazole moiety. Key steps include:
  • Cyclopropane ring formation : Use of strong bases (e.g., LDA) and halogenating agents (e.g., CBr₄) to stabilize intermediates during cyclization .
  • Imidazole substitution : Introduction of the 1-methyl-1H-imidazol-5-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Trans-configuration control : Chiral resolution via diastereomeric salt formation or enantioselective catalysis (e.g., chiral auxiliaries in piperidine ring formation) .
  • Critical parameters : Temperature (−78°C to 25°C), solvent polarity (THF vs. DMF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers; mobile phase optimization (hexane:isopropanol gradients) .
  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR for stereochemical assignment (e.g., coupling constants in piperidine protons) and impurity detection .
  • X-ray crystallography : Single-crystal analysis to unambiguously confirm the trans configuration and spatial arrangement of substituents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect trace byproducts .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to maximize yield while minimizing diastereomer formation?

  • Methodological Answer : Use combinatorial experimental design (e.g., Design of Experiments, DoE) to evaluate interactions between variables:
  • Factors : Catalyst loading (0.5–5 mol%), solvent polarity (logP), temperature (−20°C to 50°C), and reaction time (2–24 hrs).
  • Response surface modeling : Identify optimal conditions (e.g., 2 mol% Pd catalyst in THF at 25°C for 12 hrs achieves 85% yield with <2% diastereomers) .
  • Real-time monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What in vitro models are suitable for studying this compound’s interaction with serotonin receptors, and how should assays account for stereochemical effects?

  • Methodological Answer :
  • Receptor-binding assays : Use HEK-293 cells transfected with human 5-HT₁A/2A receptors. Competitive binding with [³H]-8-OH-DPAT quantifies affinity (Kᵢ values) .
  • Functional assays : Measure cAMP accumulation (5-HT₁A) or calcium flux (5-HT₂A) to assess agonist/antagonist activity.
  • Stereochemical considerations :
  • Compare trans vs. cis diastereomers to evaluate configuration-dependent efficacy.
  • Use enantiomerically pure samples (isolated via chiral HPLC) to avoid confounding results from racemic mixtures .

Q. How do structural modifications (e.g., cyclopropyl or imidazole substitution) influence the compound’s metabolic stability?

  • Methodological Answer :
  • Cyclopropyl group : Enhances metabolic stability by reducing oxidation susceptibility (vs. linear alkyl chains). Test in liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound degradation .
  • Imidazole substitution : Methylation at N1 reduces CYP450-mediated metabolism. Compare half-life (t₁/₂) of 1-methyl vs. unsubstituted analogs in hepatocyte incubations .
  • Piperidine modifications : Fluorination at C3 increases lipophilicity (logP) and blood-brain barrier permeability, assessed via PAMPA-BBB assays .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity between enantiomers be resolved?

  • Methodological Answer :
  • Source of contradictions : Impurities in enantiomeric samples or differences in assay conditions (e.g., cell line variability).
  • Resolution steps :

Reproduce synthesis : Ensure enantiopurity (>99% ee via chiral HPLC) .

Standardize assays : Use identical cell lines, buffer systems (e.g., HEPES vs. Tris), and ligand concentrations.

Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and apply statistical weighting for sample size and methodology rigor .

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